molecular formula C20H16N6O3 B11585064 N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11585064
M. Wt: 388.4 g/mol
InChI Key: WAFZUFYLKGFMDT-LIMNOBDPSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole ring, a triazole ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H16N6O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(E)-1,2,4-triazol-4-yliminomethyl]indol-1-yl]acetamide

InChI

InChI=1S/C20H16N6O3/c27-20(24-15-5-6-18-19(7-15)29-13-28-18)10-25-9-14(8-23-26-11-21-22-12-26)16-3-1-2-4-17(16)25/h1-9,11-12H,10,13H2,(H,24,27)/b23-8+

InChI Key

WAFZUFYLKGFMDT-LIMNOBDPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=N/N5C=NN=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=NN5C=NN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a reaction between an azide and an alkyne.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the benzodioxole, triazole, and indole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its combination of benzodioxole, triazole, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

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